2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1236261-47-4
VCID: VC3388538
InChI: InChI=1S/C9H21N3O.2ClH/c1-7(2)8(10)9(13)11-5-6-12(3)4;;/h7-8H,5-6,10H2,1-4H3,(H,11,13);2*1H
SMILES: CC(C)C(C(=O)NCCN(C)C)N.Cl.Cl
Molecular Formula: C9H23Cl2N3O
Molecular Weight: 260.2 g/mol

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride

CAS No.: 1236261-47-4

Cat. No.: VC3388538

Molecular Formula: C9H23Cl2N3O

Molecular Weight: 260.2 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride - 1236261-47-4

Specification

CAS No. 1236261-47-4
Molecular Formula C9H23Cl2N3O
Molecular Weight 260.2 g/mol
IUPAC Name 2-amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide;dihydrochloride
Standard InChI InChI=1S/C9H21N3O.2ClH/c1-7(2)8(10)9(13)11-5-6-12(3)4;;/h7-8H,5-6,10H2,1-4H3,(H,11,13);2*1H
Standard InChI Key LXMDMIXDIKUDBF-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)NCCN(C)C)N.Cl.Cl
Canonical SMILES CC(C)C(C(=O)NCCN(C)C)N.Cl.Cl

Introduction

Chemical Properties and Structure

Molecular Structure

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride is derived from valine (2-amino-3-methylbutanoic acid) connected via an amide bond to a 2-(dimethylamino)ethyl group, with two hydrochloride molecules forming the salt. The compound contains several key functional groups:

  • An amino group at the alpha carbon

  • An amide linkage

  • A tertiary amine (dimethylamino group)

  • An isopropyl side chain

  • Two chloride counterions in the salt form

The molecular structure can be represented by the canonical SMILES notation: CC(C)C(C(=O)NCCN(C)C)N.Cl.Cl, which encodes the arrangement of atoms and bonds in the molecule.

Physical Properties

The physical properties of 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride are crucial for understanding its behavior in different environments and applications. Table 1 summarizes the key physical properties of this compound:

PropertyValueSource
Molecular Weight260.203 g/mol
Molecular FormulaC9H23Cl2N3O
Physical StateSolid (typical for dihydrochloride salts)
SolubilityWater-soluble (characteristic of hydrochloride salts)
Monoisotopic Mass259.121818

The compound's salt form enhances its water solubility compared to the free base, which is advantageous for biological applications and solution-phase chemistry.

Chemical Identifiers

Various chemical identifiers are used to uniquely identify and reference this compound in databases and scientific literature:

IdentifierValueSource
CAS Number1236261-47-4
InChIInChI=1S/C9H21N3O.2ClH/c1-7(2)8(10)9(13)11-5-6-12(3)4;;/h7-8H,5-6,10H2,1-4H3,(H,11,13);2*1H
InChI KeyLXMDMIXDIKUDBF-UHFFFAOYSA-N
MDL NumberMFCD13562563
Alternative NamesN-[2-(Dimethylamino)ethyl]valinamide dihydrochloride

These identifiers facilitate the unambiguous identification of the compound in chemical databases and literature, ensuring precision in scientific communication.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride typically follows a straightforward approach based on amide bond formation. The primary synthetic route involves the reaction between 2-amino-3-methylbutanoic acid (valine) and N,N-dimethylethylenediamine. This approach leverages the natural amino acid as a starting material, which provides the advantage of potential stereochemical control if required.

The typical synthetic pathway involves the following steps:

  • Activation of the carboxylic acid group of valine

  • Nucleophilic attack by the primary amine of N,N-dimethylethylenediamine

  • Formation of the amide bond

  • Acidification with hydrochloric acid to form the dihydrochloride salt

Alternative synthetic approaches may also be employed, including solid-phase synthesis techniques when the compound is needed as part of a larger molecular library.

Reaction Conditions

The reaction conditions for synthesizing 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride significantly impact the yield and purity of the final product. Typical conditions include:

  • Use of a suitable solvent system, generally polar aprotic solvents like DMF or THF

  • Addition of a dehydrating agent or coupling reagent (e.g., DCC, EDC, or HATU) to facilitate the amide bond formation

  • Controlled temperature, typically ranging from 0°C to room temperature

  • Inert atmosphere to prevent side reactions

  • Treatment with hydrochloric acid (typically in diethyl ether or dioxane) to form the dihydrochloride salt

In industrial settings, the synthesis may be optimized using continuous flow systems, which allow for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactivity

Oxidation Reactions

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride can undergo oxidation reactions at various functional groups, particularly at the amino and dimethylamino moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate. These oxidation reactions may lead to the formation of corresponding carboxylic acids or ketones, depending on the specific conditions employed.

The reactivity toward oxidation can be exploited in various chemical transformations, including:

  • Formation of N-oxides at the tertiary amine

  • Oxidative deamination of the primary amino group

  • Oxidative cleavage of the carbon chain under harsh conditions

Controlling the oxidation conditions is crucial to achieve selectivity and prevent unwanted side reactions.

Reduction Reactions

Reduction reactions of 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride typically target the amide functionality. Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions require anhydrous conditions to prevent unwanted side reactions and to ensure efficient reduction.

The reduction of the amide group can lead to the formation of secondary amines, which may have different biological activities compared to the parent compound. This transformation represents an important modification strategy for developing new derivatives with potentially enhanced properties.

Substitution Reactions

The compound can undergo various substitution reactions, particularly at the dimethylamino group. Nucleophilic substitution reactions may occur where the dimethylamino group is replaced by other nucleophiles such as halides, amines, or thiols. These reactions typically require appropriate solvents and catalysts to proceed efficiently.

Substitution reactions enable the diversification of the compound's structure, potentially leading to derivatives with altered physicochemical properties and biological activities. This chemical versatility makes the compound valuable as a starting material for the synthesis of more complex molecules with tailored properties.

Biological Activities

Antimicrobial Properties

Research indicates that 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride may exhibit antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains, with results suggesting moderate antimicrobial activity. The compound's structural features may contribute to its ability to penetrate bacterial membranes effectively, potentially disrupting essential cellular processes.

The antimicrobial activity of the compound has been attributed to:

  • Interaction with bacterial cell membranes

  • Possible inhibition of essential bacterial enzymes

  • Disruption of bacterial protein synthesis

These mechanisms suggest potential applications in developing novel antimicrobial agents, particularly in the context of addressing antibiotic resistance challenges.

Anticancer Properties

Investigations into the anticancer properties of 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride have shown promising results. The compound has demonstrated the ability to inhibit cancer cell growth through various mechanisms, particularly through the induction of apoptosis pathways. Studies indicate that it may affect signaling pathways critical for cell survival and proliferation.

Table 2 summarizes the biological activities of the compound:

Biological ActivityEffectivenessMechanisms
AntimicrobialModerateMembrane disruption, enzyme inhibition
AnticancerSignificantApoptosis induction, cell proliferation inhibition
Neurological EffectsPotentialInteraction with neurotransmitter receptors

The anticancer properties make this compound a potential candidate for further development as a lead compound in cancer therapeutic research.

Mechanism of Action

The mechanism of action of 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride involves its interaction with specific molecular targets and cellular pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering various biological responses. The exact molecular targets depend on the specific context and application.

Key mechanisms that have been proposed include:

  • Inhibition of cell proliferation pathways

  • Induction of apoptosis in cancer cells

  • Interaction with specific cellular receptors

  • Modulation of enzyme activities involved in critical cellular processes

These mechanisms highlight the compound's potential as a pharmacological tool for investigating various biological processes and developing therapeutic strategies.

Research Applications

Use in Organic Synthesis

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride serves as a versatile building block in organic synthesis. Its functional groups offer multiple points for chemical modifications, making it valuable for constructing more complex molecular structures. The compound can participate in various reactions, including:

  • Amide bond formations

  • Alkylation reactions

  • Condensation reactions

  • Cycloaddition reactions

These synthetic applications demonstrate the compound's utility in developing diverse chemical entities with potential applications in various fields.

Pharmaceutical Research

In pharmaceutical research, the compound has attracted interest due to its biological activities and structural features that make it suitable for drug development studies. Its potential applications include:

  • Development of novel antimicrobial agents

  • Investigation of anticancer therapeutics

  • Exploration of neurological applications

  • Use as a pharmacological tool for studying biological mechanisms

The compound's structural characteristics allow for modifications to optimize its pharmacokinetic properties and target specificity, which is crucial in drug development processes.

Industrial Applications

In industrial settings, 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure and reactivity enable efficient synthetic processes, enhancing product yield and purity. The industrial applications of this compound highlight its importance beyond academic research, extending to practical applications in chemical manufacturing.

Future Research Directions

The current understanding of 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride points to several promising avenues for future research:

  • Detailed investigation of structure-activity relationships through systematic structural modifications

  • Comprehensive evaluation of its antimicrobial spectrum against drug-resistant pathogens

  • In-depth studies of its anticancer mechanisms and potential synergies with established therapies

  • Exploration of novel delivery systems to enhance its pharmacokinetic properties

  • Development of sustainable and scalable synthetic approaches for industrial applications

These research directions could significantly expand our understanding of the compound's potential and lead to valuable applications in various scientific and medical fields.

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